molecular formula C9H10FNO2 B15246552 4-(1-Aminoethyl)-2-fluorobenzoicacid

4-(1-Aminoethyl)-2-fluorobenzoicacid

Cat. No.: B15246552
M. Wt: 183.18 g/mol
InChI Key: YGJRIDMDDKKESX-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-fluorobenzoic acid (C₉H₁₀FNO₂) is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and an aminoethyl group at the 4-position. Its hydrochloride salt (C₉H₁₁ClFNO₂, MW = 219.64) is a stable crystalline solid stored at room temperature, commonly used in pharmaceutical research .

Properties

IUPAC Name

4-(1-aminoethyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJRIDMDDKKESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the amination of a fluorinated benzene derivative. For instance, the compound can be synthesized by reacting 2-fluorobenzoic acid with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol.

Industrial Production Methods

Industrial production of 4-(1-Aminoethyl)-2-fluorobenzoic acid often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

  • (S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride: The (S)-enantiomer of 4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is a chiral compound of interest in medicinal chemistry because of its potential therapeutic applications. The presence of the fluorine atom can enhance its biological activity and lipophilicity. Studies have explored its potential as an inhibitor of specific enzymes and receptors, which may contribute to therapeutic effects, such as interactions with neurotransmitter systems that influence pathways related to pain and inflammation. Computer-aided prediction tools have also assessed its biological activity spectrum, suggesting promising pharmacological properties.
  • Preparation Method: 4-amino-2-fluorobenzoic acid is an important intermediate of multi-medicaments and is widely used in organic synthesis and the pharmaceutical industry . One preparation method involves using m-fluoroaniline as a raw material, which undergoes amido protecting by Benzyl Chloride successively, and a Vilsmeier-Haack reaction formylation . Pinnick is oxidized to carboxylic acid and prepares 4-amino-2-fluorobenzoic acid by Pd/C hydrogenating reduction nitro again .
  • Inhibitors of mutant IDH: (S)-4-(1-aminoethyl)-2-fluorobenzoic acid can be used in creating isotopically labeled compounds, useful in metabolic and reaction kinetic studies .

Development of a Robust Scale-Up Synthetic Route for BPR1K871

The synthesis of compound 1 commenced with the condensation of 2-amino 4-fluorobenzoic acid (2) with formamidine acetate to afford 9 in excellent yield after column purification . For the formation of the urea functional group, amine intermediate 9 was reacted with 3-chlorophenyl isocyanate (10 ) to yield 11 in a 63% yield . The last stage of the synthesis installed the dimethylamino group through the S<sub>N</sub>2 reaction of chloro compound 11 with dimethylamine in the presence of KI to afford 1 with a 36% yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(1-Carboxyethyl)-2-fluorobenzoic Acid

  • Structure: Differs by replacing the aminoethyl group with a carboxyethyl (-CH₂COOH) substituent.
  • Properties :
    • Molecular weight: 211 (as free acid) .
    • Environmental persistence: Accumulates as a dead-end metabolite during aerobic biodegradation of flurbiprofen (FLB) due to resistance to further degradation .
    • Toxicity: May generate 3-fluorocatechol intermediates, which inhibit metabolic pathways .
  • Applications: No therapeutic use reported; serves as a biomarker for incomplete FLB degradation in wastewater systems .

4-(Methoxycarbonyl)-2-fluorobenzoic Acid

  • Structure : Contains a methoxycarbonyl (-COOCH₃) group at the 4-position.
  • Properties: Confirmed fluorine position via X-ray crystallography . Used in synthesizing retinoid-X-receptor (RXR) antagonists for obesity/diabetes and cancer therapies .
  • Applications: The electron-withdrawing methoxycarbonyl group enhances stability in drug precursors compared to the aminoethyl group, which may improve receptor binding .

4-Fluoro-2-(phenylamino)benzoic Acid

  • Structure: Features a phenylamino (-NHC₆H₅) group at the 2-position.
  • Properties :
    • Forms intramolecular N–H⋯O hydrogen bonds and A–B acid dimers in crystal packing .
    • Synthesized via coupling of 2-bromo-4-fluorobenzoic acid with aniline .
  • Applications: Demonstrates how aromatic substituents influence supramolecular interactions, a property less explored in the aminoethyl analogue .

Key Difference: The phenylamino group introduces π-π stacking and hydrogen-bonding diversity, contrasting with the aliphatic aminoethyl group.

4-Amino-2-fluoro-5-methoxybenzoic Acid

  • Structure: Substituted with amino (-NH₂) and methoxy (-OCH₃) groups at positions 4 and 5, respectively.
  • Properties: Potential biological activity in medicinal chemistry . Methoxy group enhances solubility and metabolic stability compared to alkylamino groups .
  • Applications : Highlights the impact of substituent positioning on drug design, differing from the target compound’s ethyl-linked amine .

Cobalt(II) Complex with 4-Fluorobenzoic Acid

  • Structure : 4-Fluorobenzoic acid acts as a ligand in a binuclear cobalt complex .
  • Properties: Forms a butterfly-shaped structure with antiferromagnetic behavior .

Key Difference: The aminoethyl group could modify ligand geometry and metal-binding affinity compared to the parent fluorobenzoic acid.

Research Implications and Gaps

  • Environmental Impact: The aminoethyl derivative’s biodegradability remains unstudied, unlike the persistent carboxyethyl analogue .
  • Therapeutic Potential: Aminoethyl’s basicity warrants exploration in drug-receptor interactions, contrasting with carboxyethyl’s metabolic inhibition .
  • Structural Analysis: X-ray/NMR data are needed for 4-(1-aminoethyl)-2-fluorobenzoic acid to confirm its conformation and intermolecular interactions .

Q & A

Q. What are the key challenges in synthesizing 4-(1-Aminoethyl)-2-fluorobenzoic acid, and how can they be methodologically addressed?

Answer: The synthesis of 4-(1-Aminoethyl)-2-fluorobenzoic acid is complicated by steric hindrance from the aminoethyl group and electronic effects of the fluorine atom. The fluorine substituent, being electron-withdrawing, can reduce reactivity at the benzoic acid core, while the bulky aminoethyl group may lead to side reactions (e.g., intramolecular cyclization). To address these challenges:

  • Stepwise Protection: Use protecting groups (e.g., tert-butoxycarbonyl [Boc] for the amine) to mitigate undesired interactions during coupling reactions.
  • Catalytic Optimization: Employ palladium-catalyzed cross-coupling for introducing the aminoethyl group under mild conditions to avoid decomposition.
  • Purification: Utilize reverse-phase HPLC or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product from byproducts .

Q. Hypothetical Reaction Optimization Table

StepReagent/ConditionYield (%)Purity (HPLC)
1Boc-protected amine, Pd(OAc)₂4585%
2Deprotection (TFA)7892%

Q. Which analytical techniques are most effective for characterizing the purity and structure of 4-(1-Aminoethyl)-2-fluorobenzoic acid?

Answer: A multi-technique approach is critical:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the aminoethyl group (δ ~1.3 ppm for CH₃, δ ~3.1 ppm for CH₂NH₂) and fluorine-induced deshielding in the aromatic region (δ ~7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS): Validates the molecular ion ([M+H]⁺ at m/z 198.08) and detects fragmentation patterns (e.g., loss of NH₂CH₂CH₃ or HF) .
  • HPLC-PDA: Quantifies purity (>95%) using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when determining the stereochemistry of the aminoethyl group?

Answer: Stereochemical ambiguity in the aminoethyl group (R/S configuration) requires:

  • Chiral HPLC: Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Retention times can be cross-validated with synthetic standards .
  • Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with density functional theory (DFT)-simulated spectra to assign absolute configuration .
  • X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to obtain unambiguous stereochemical data .

Case Example: In a related fluorobenzoic acid derivative, conflicting NOESY (Nuclear Overhauser Effect) and coupling constant data were resolved via X-ray analysis, revealing a non-planar aminoethyl conformation .

Q. What are the potential applications of 4-(1-Aminoethyl)-2-fluorobenzoic acid in medicinal chemistry, particularly in drug design?

Answer: The compound’s fluorine and aminoethyl moieties make it a versatile building block:

  • Protease Inhibitor Scaffolds: The benzoic acid core can chelate catalytic metal ions in enzymes (e.g., matrix metalloproteinases), while the aminoethyl group enhances solubility for pharmacokinetic optimization .
  • Targeted Degradation (PROTACs): Conjugation to E3 ligase ligands via the amine enables development of bifunctional molecules for protein degradation .
  • Anticancer Agents: Analogous structures (e.g., apalutamide derivatives) exploit fluorine’s metabolic stability to improve in vivo half-life .

Q. How does the fluorine substituent influence the compound’s stability under forced degradation conditions?

Answer: Fluorine’s electronegativity increases resistance to hydrolysis but may enhance photolytic degradation:

  • Acidic/Base Hydrolysis: The benzoic acid group is stable at pH 2–7 but decarboxylates under strong alkaline conditions (pH >10). Fluorine reduces electron density, slowing hydrolysis of the aminoethyl group .
  • Oxidative Stress: Hydrogen peroxide (3% v/v) induces cleavage of the C-F bond, generating 2-hydroxybenzoic acid derivatives (detected via LC-MS) .
  • Photolysis: UV irradiation (254 nm) leads to defluorination, confirmed by ¹⁹F NMR signal loss at δ -110 ppm .

Q. Degradation Pathway Table

ConditionMajor DegradantDetection Method
pH 12, 70°C4-(1-Aminoethyl)benzoic acidHPLC, HRMS
3% H₂O₂, 24h4-(1-Aminoethyl)-2-hydroxybenzoic acidLC-MS/MS
UV, 48hDefluorinated dimer¹⁹F NMR, XPS

Q. What computational strategies are recommended to predict the reactivity of 4-(1-Aminoethyl)-2-fluorobenzoic acid in novel reactions?

Answer:

  • DFT Calculations: Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using Gaussian 16 at the B3LYP/6-311+G(d,p) level. The fluorine atom’s inductive effect lowers electron density at the para position, directing substitution .
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to predict aggregation behavior during crystallization .
  • Docking Studies: Screen against protein targets (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets for anti-inflammatory activity .

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